molecular formula C26H21FN2O3 B609953 PF-05105679 CAS No. 1398583-31-7

PF-05105679

Cat. No.: B609953
CAS No.: 1398583-31-7
M. Wt: 428.5 g/mol
InChI Key: BXNMZRPTQFVRFA-QGZVFWFLSA-N
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Description

PF-05105679 is a chemical compound with the IUPAC name 3-({(1R)-1-(4-fluorophenyl)ethylamino}methyl)benzoic acid. It is a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is the main receptor responsible for the sensation of cold. This compound was developed as a potential analgesic to block the sensation of cold in both animals and human trials .

Biochemical Analysis

Biochemical Properties

PF-05105679 demonstrates over 100-fold selectivity across a range of different receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels . This compound interacts with this receptor, blocking its function .

Cellular Effects

The cellular effects of this compound are primarily related to its action on the TRPM8 ion channel. By blocking this channel, this compound can influence cell function, particularly in relation to the sensation of cold

Molecular Mechanism

The molecular mechanism of this compound involves its action as an antagonist of the TRPM8 ion channel . It binds to this channel, blocking its function and thereby reducing the sensation of cold . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce core body temperature in small mammals . It does not produce this effect in humans in the normal dosage range

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Safety pharmacology studies showed that this compound reduced core body temperature in a manner that was inversely related to body weight of the species tested .

Metabolic Pathways

It is known to interact with the TRPM8 ion channel

Transport and Distribution

It is known to interact with the TRPM8 ion channel

Subcellular Localization

It is known to interact with the TRPM8 ion channel

Preparation Methods

The synthesis of PF-05105679 involves several steps, including the formation of the quinoline-3-carbonyl intermediate and its subsequent coupling with the 4-fluorophenyl ethylamine derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

PF-05105679 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

PF-05105679 has several scientific research applications, including:

Comparison with Similar Compounds

PF-05105679 is unique in its high selectivity and potency as a TRPM8 blocker. Similar compounds include:

Properties

IUPAC Name

3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMZRPTQFVRFA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336742
Record name PF-05105679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398583-31-7
Record name PF-05105679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398583317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05105679
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05105679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1398583-31-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-05105679
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2B10OFV7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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